N-cycloheptyl-N'-[3-(1H-tetrazol-5-yl)propyl]succinamide
Overview
Description
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They play a very important role in medicinal and pharmaceutical applications . Tetrazoles can form both aliphatic and aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Synthesis and Biological Evaluation
Research has extensively explored the synthesis and biological evaluation of compounds containing tetrazole groups, highlighting their importance in medicinal chemistry. For example, tetrazoles serve as bioisosteres for carboxylic acids due to their similar acidity, enhanced lipophilicity, and metabolic stability, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012). Such properties could imply potential pharmaceutical applications for compounds structurally related to "N-cycloheptyl-N'-[3-(1H-tetrazol-5-yl)propyl]succinamide", especially in the development of new therapeutic agents.
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of tetrazole-containing compounds are crucial for creating new materials with potential application in various fields, including medicinal chemistry and material science. The development of efficient synthesis routes for tetrazole derivatives allows for the exploration of their biological activities and their incorporation into drug molecules, potentially enhancing drug properties like selectivity and stability (Zanatta, Silva, Silva, Aquino, Bonacorso, & Martins, 2013). The process of functionalizing these compounds often involves novel synthetic methodologies, offering insights into new chemical transformations that can be applied in the design and development of novel drugs.
Antifungal and Antiviral Activity
Tetrazole derivatives have been studied for their antifungal and antiviral properties. The structural features of these compounds, such as the presence of tetrazole rings, contribute to their bioactivity, offering a basis for the development of new antifungal and antiviral agents. For instance, certain tetrazole derivatives have shown promising results against influenza virus strains, indicating their potential in antiviral therapy (Artyushin, Sharova, Vinogradova, Genkina, Moiseeva, Klemenkova, Orshanskaya, Shtro, Kadyrova, Zarubaev, Yarovaya, Salakhutdinov, & Brel, 2017). This suggests that compounds like "this compound" may have potential applications in the development of new therapeutic agents targeting viral infections.
Safety and Hazards
Future Directions
Tetrazole derivatives are widely used for chemical industry, medicine, material science, pesticides and other fields . In the field of medicine, they can exhibit a wide range of biological activities . In the field of agriculture, they can be used for weeding, and regulation of plant growth . In the field of material, they can be used for explosives, solid propellant and gunpowder, etc .
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-(2H-tetrazol-5-yl)propyl]butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c22-14(16-11-5-8-13-18-20-21-19-13)9-10-15(23)17-12-6-3-1-2-4-7-12/h12H,1-11H2,(H,16,22)(H,17,23)(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZNNJHKSZFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCCCC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.